molecular formula C20H17N3O B2947934 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 345990-72-9

2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2947934
CAS No.: 345990-72-9
M. Wt: 315.376
InChI Key: XOMZIARGIYGRDS-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. This compound features a quinazolinone core structure substituted with a phenyl group and a 6-methylpyridin-2-yl group. Quinazolinones are known for their diverse biological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid derivatives with appropriate halides under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction of the quinazolinone core to simpler structures.

  • Substitution: Introduction of new substituents at various positions on the quinazolinone ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Quinazolinone derivatives: Other quinazolinone compounds with different substituents.

  • Pyridinylpyrimidines: Compounds containing a pyridine linked to a pyrimidine ring.

Uniqueness: 2-(6-Methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one stands out due to its specific substituents, which confer unique chemical and biological properties compared to other quinazolinone derivatives.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-8-7-13-18(21-14)19-22-17-12-6-5-11-16(17)20(24)23(19)15-9-3-2-4-10-15/h2-13,19,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMZIARGIYGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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